2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride
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Overview
Description
This compound is characterized by its molecular formula C8H13Cl2N3O and a molecular weight of 238.11.
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit collagen prolyl-4-hydroxylase . This suggests that 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on the potential inhibition of collagen prolyl-4-hydroxylase, it can be inferred that this compound may affect the collagen synthesis pathway .
Result of Action
Similar compounds have shown to significantly reduce the content of hydroxyproline, suggesting a potential anti-fibrotic activity .
Action Environment
One source suggests that similar compounds should be stored in an inert atmosphere at room temperature .
Preparation Methods
The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves constructing the pyrimidine ring from various cyclic or acyclic precursors and functionalizing preformed pyrrolidine rings . One common synthetic route includes the intramolecular cyclization of intermediates obtained by reacting specific precursors under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of heterocyclic compounds . In biology and medicine, it has shown potential in treating diseases due to its pharmacological activities. Specifically, it has been evaluated for its anti-fibrotic, antimicrobial, antiviral, and antitumor properties . In the industry, it is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include other pyrimidine derivatives and pyrrolidine-based molecules . These compounds share some structural features but differ in their biological activities and therapeutic applications. For example, pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones are related compounds that have been studied for their bioactive properties .
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c12-7-3-5-10-8(11-7)6-2-1-4-9-6;;/h3,5-6,9H,1-2,4H2,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAJNFUVGQINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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